Desthiobiotin, (-)-

Description

Molecular Formula and Stereochemical Configuration

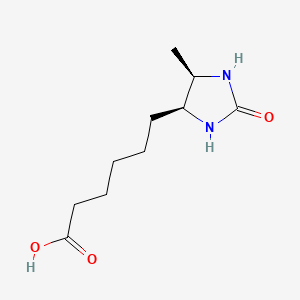

Desthiobiotin, (-) possesses the molecular formula C10H18N2O3 with a molecular weight of 214.26 grams per mole. The compound is systematically named as (4S,5R)-dethiobiotin, indicating the specific stereochemical configuration at the two chiral centers within the imidazolidone ring system. This stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the 4-position carbon adopts the S configuration and the 5-position carbon adopts the R configuration.

The complete International Union of Pure and Applied Chemistry name for this compound is 6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid. The molecular structure consists of a five-membered imidazolidone heterocycle substituted with a methyl group at the 5-position and connected to a hexanoic acid chain through the 4-position carbon. This structural arrangement creates an enantiomeric relationship with (4R,5S)-dethiobiotin, which represents the opposite stereochemical configuration.

The Chemical Abstracts Service registry number for desthiobiotin, (-) is 168252-18-4, which distinguishes it from the racemic mixture (533-48-2) and other stereoisomeric forms. The compound has been assigned the Unique Ingredient Identifier code 3932212C75 by the United States Food and Drug Administration.

Structural Analogues and Derivatives

Desthiobiotin, (-) belongs to the broader family of biotin analogues and represents a key structural variant lacking the thiophene ring system present in biotin. The most closely related structural analogue is (4R,5S)-dethiobiotin, which shares the identical molecular formula and connectivity but differs in the stereochemical configuration at both chiral centers. These two enantiomers together constitute the racemic mixture of desthiobiotin commonly referenced in earlier literature.

The parent compound biotin differs from desthiobiotin, (-) by the presence of a sulfur atom that forms a thiophene ring fused to the imidazolidone system. This structural modification significantly alters the binding affinity to streptavidin and avidin, with biotin exhibiting substantially higher affinity (dissociation constant of 10^-15 molar) compared to desthiobiotin analogues (dissociation constant of approximately 10^-11 molar).

Within the desthiobiotin family, several derivative compounds have been developed for specific applications. These include N-hydroxysuccinimide ester derivatives for amine-reactive labeling, polyethylene glycol-linked variants for improved solubility, and phosphine-conjugated forms for click chemistry applications. The desthiobiotin scaffold has also been incorporated into more complex molecular architectures, including protein cross-linking agents and affinity chromatography matrices.

The compound is classified within the broader category of medium-chain fatty acids due to its hexanoic acid component, which contains six carbon atoms in the aliphatic chain. This classification places it among metabolically relevant compounds, despite its primary applications in biochemical research rather than metabolic pathways.

Physical Properties (Melting Point, Solubility, Spectroscopic Data)

The physical properties of desthiobiotin, (-) have been characterized through various analytical techniques, providing essential data for its handling and application in research settings. The compound typically appears as a white to off-white crystalline solid under standard storage conditions.

Thermal Properties

The melting point of desthiobiotin has been reported in the range of 156-158 degrees Celsius, though this value represents measurements on the racemic mixture rather than the specific (-) enantiomer. The boiling point has been calculated as 476.4 ± 18.0 degrees Celsius at 760 millimeters of mercury, with a flash point of 241.9 ± 21.2 degrees Celsius. These thermal properties indicate good thermal stability under normal laboratory conditions.

Solubility Characteristics

The solubility profile of desthiobiotin compounds reveals significant variation depending on the solvent system employed. In organic solvents, desthiobiotin demonstrates good solubility, with approximately 0.5 milligrams per milliliter in ethanol and approximately 20 milligrams per milliliter in both dimethyl sulfoxide and dimethyl formamide. The compound exhibits limited solubility in aqueous buffer systems, with enhanced dissolution achieved in slightly alkaline conditions.

For aqueous applications, optimal solubility is achieved by first dissolving the compound in dimethyl sulfoxide followed by dilution with the desired aqueous buffer. Using this approach, solubility of approximately 0.2 milligrams per milliliter can be achieved in a 1:2 solution of dimethyl sulfoxide to phosphate-buffered saline at pH 7.2. The recommended pH for dissolution is 8.0, with alkaline conditions generally favoring enhanced solubility.

| Solvent System | Solubility (mg/mL) | Notes |

|---|---|---|

| Ethanol | 0.5 | Direct dissolution |

| Dimethyl sulfoxide | 20 | Direct dissolution |

| Dimethyl formamide | 20 | Direct dissolution |

| DMSO:PBS (1:2, pH 7.2) | 0.2 | Requires pre-dissolution in DMSO |

Spectroscopic Data

Nuclear magnetic resonance spectroscopy has provided detailed structural characterization of desthiobiotin compounds. Proton nuclear magnetic resonance data obtained at 500 megahertz in deuterium oxide with 4,4-dimethyl-4-silapentane-1-sulfonic acid as internal reference reveals characteristic chemical shifts for the various proton environments.

The carbon-13 nuclear magnetic resonance spectrum shows distinctive signals corresponding to the different carbon environments within the molecule. Key signals include the carbonyl carbon of the hexanoic acid group appearing at approximately 168.5 parts per million, and the imidazolidone carbonyl carbon at approximately 186.8 parts per million. The methyl carbon appears at approximately 17.1 parts per million, consistent with its attachment to the imidazolidone ring system.

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| Carboxylic acid carbonyl | 168.5 | Terminal acid group |

| Imidazolidone carbonyl | 186.8 | Ring carbonyl |

| Methyl carbon | 17.1 | Ring substituent |

| Aliphatic carbons | 28.0-58.8 | Chain and ring carbons |

The compound exhibits characteristic infrared absorption bands corresponding to the carboxylic acid functional group, the imidazolidone carbonyl, and the N-H stretching vibrations of the heterocyclic ring system. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 214, consistent with the molecular formula C10H18N2O3.

Additional physical constants include a calculated density of 1.1 ± 0.1 grams per cubic centimeter and a logarithm of the partition coefficient (LogP) value of 0.31, indicating moderate hydrophilicity. The polar surface area has been calculated as 78.43 square angstroms, reflecting the contribution of the polar functional groups to the overall molecular surface.

Properties

CAS No. |

168252-18-4 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-7-8(12-10(15)11-7)5-3-2-4-6-9(13)14/h7-8H,2-6H2,1H3,(H,13,14)(H2,11,12,15)/t7-,8+/m1/s1 |

InChI Key |

AUTOLBMXDDTRRT-SFYZADRCSA-N |

SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=O)N1)CCCCCC(=O)O |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Biosynthesis in Escherichia coli Mutants

(-)-Desthiobiotin is naturally synthesized in E. coli via a conserved pathway starting from pimelic acid. Strains with mutations in the bioA gene (blocked in the conversion of 7,8-diaminopelargonic acid, DAP, to desthiobiotin) accumulate DAP, enabling its use as a substrate for desthiobiotin production under derepressed conditions. Resting cell suspensions of E. coli K-12 bioA mutants convert DAP to (-)-desthiobiotin with 67% repression observed when exogenous biotin (3 ng/mL) is added.

Key reaction parameters :

Table 1: Biosynthetic Yields in E. coli Mutants

| Strain | Substrate | Cofactors Added | Yield (nmol/mg protein/hr) |

|---|---|---|---|

| K-12 bioA | DAP (0.1 mM) | Bicarbonate | 1.64 |

| K-12 bioA | DAP (0.1 mM) | None | 0.44 |

| Wild-type | DAP (0.1 mM) | Bicarbonate | 0.31 |

Enzymatic Synthesis in Cell-Free Extracts

Cell-free extracts of E. coli catalyze the conversion of DAP to (-)-desthiobiotin, bypassing cellular regulatory mechanisms. The reaction requires:

-

Enzyme source : Crude extracts from biotin-derepressed cells.

-

Cofactors : Bicarbonate (10 mM final concentration), which increases activity fivefold by supplying CO₂ for the ureido ring.

Critical steps :

Table 2: Effect of Bicarbonate on Enzymatic Activity

| Bicarbonate (mM) | Desthiobiotin Synthesized (nmol/mg protein) |

|---|---|

| 0 | 0.44 |

| 10 | 1.64 |

| 20 | 1.72 |

Chemical Synthesis Approaches

Classical Racemic Synthesis

The first chemical synthesis of dl-desthiobiotin was reported in 1945, involving cyclization of DAP derivatives. This method remains foundational for racemic mixtures:

Procedure :

-

Intermediate preparation : Ethyl 6-cyano-5-methyl-2-oxohexanoate is treated with urea under acidic conditions to form the imidazolidone ring.

-

Cyclization : Heating the intermediate at 120°C in ethanol yields dl-desthiobiotin.

Limitations :

Asymmetric Synthesis Challenges

Comparative Analysis of Methods

Table 3: Pros and Cons of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Microbial biosynthesis | High enantiomeric purity, scalable | Requires genetic engineering |

| Cell-free enzymatic | No cellular regulation, rapid optimization | Lower yields, costly cofactors |

| Chemical synthesis | No biological materials needed | Racemic mixture, complex resolution |

Industrial-Scale Production Considerations

For large-scale applications, microbial biosynthesis in bioreactors is preferred. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin, (-)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

Substitution: The imidazolidinyl ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Molecular Biology Applications

1.1 Site-Specific Protein Labeling

One of the prominent applications of desthiobiotin is in site-specific labeling of proteins. Researchers have developed methods using Escherichia coli biotin ligase (BirA) to incorporate desthiobiotin into recombinant proteins. This enzymatic method allows for the selective attachment of desthiobiotin without significant biotinylation, which is crucial for affinity purification processes. The optimal conditions for this reaction have been established, demonstrating successful desthiobiotinylation that can be confirmed through mass spectrometry .

1.2 Development of Biochips and Bioreactors

The incorporation of desthiobiotin into proteins has facilitated advancements in creating reusable biochips and immobilized enzyme bioreactors. By utilizing the specific interaction between desthiobiotin and streptavidin, researchers can selectively immobilize target proteins from complex mixtures, enhancing the efficiency of protein purification techniques .

Microbiology Applications

2.1 Overcoming Biotin Auxotrophy

Desthiobiotin plays a crucial role in enabling certain bacteria to overcome biotin auxotrophy. Studies have shown that marine bacteria can utilize desthiobiotin as a substitute for biotin when they possess the bioB gene. This finding highlights the ecological significance of desthiobiotin in marine microbial communities, suggesting that it may serve as a vital nutrient source in environments where biotin is scarce .

2.2 Ecological Role in Marine Environments

Research indicates that desthiobiotin can reach significant concentrations in marine environments, thereby supporting bacterial growth and survival under nutrient-limited conditions. For example, extracellular levels of desthiobiotin were observed to be as high as 1.09 million molecules per cell during exponential growth phases in certain bacterial species . This underscores the potential of desthiobiotin as an essential factor in microbial interactions and nutrient cycling in aquatic ecosystems.

Biochemical Research Applications

3.1 Chemoproteomics

Isotopically labeled desthiobiotin azide tags have been synthesized for use in chemoproteomic studies aimed at profiling cysteine residues within bacterial proteins. This approach allows researchers to identify binding sites for covalent inhibitors, providing insights into bacterial resistance mechanisms and facilitating the development of novel antibiotics targeting essential pathways such as the mevalonate pathway .

3.2 Gene Expression Studies

Desthiobiotin has been shown to mimic biotin's effects on gene expression in various cell lines, including Jurkat cells. This property allows researchers to investigate the biochemical pathways influenced by biotin-like compounds, expanding our understanding of cellular metabolism and regulatory mechanisms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Desthiobiotin, (-)- involves its interaction with biotin-binding proteins. The compound mimics the structure of biotin, allowing it to bind to the active sites of these proteins. This binding can inhibit or modulate the activity of enzymes that rely on biotin as a cofactor . The molecular targets include carboxylases and decarboxylases involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Quantitative Activity in Microbial Systems

- Growth Support :

- Biosynthetic Efficiency: Pseudomonas aeruginosa produces biotin and desthiobiotin in a 1:3 ratio under basal conditions . Malonate supplementation shifts this ratio to 1:1 .

Thermodynamic Binding Parameters

Streptavidin mutants (e.g., T90S/W108V/L110T) engineered for enhanced desthiobiotin binding exhibit altered enthalpic contributions (ΔH = -8.7 kcal/mol for biotin vs. -3.2 kcal/mol for desthiobiotin), reflecting structural adaptability to the open-chain analog .

Antagonistic and Synergistic Interactions

Q & A

Q. What structural and functional distinctions differentiate desthiobiotin from biotin in experimental applications?

Desthiobiotin lacks the sulfur atom present in biotin’s thiophene ring, replacing it with a hydrogenated carbon chain. This structural difference reduces its binding affinity to streptavidin (Kd ~10⁻¹³ M vs. biotin’s Kd ~10⁻¹⁵ M), enabling competitive elution with excess biotin. This property is leveraged in reversible protein capture workflows, such as purifying DNA-protein conjugates or isolating RNA-protein complexes without denaturation .

Q. How can desthiobiotin be utilized to optimize protein or nucleic acid purification workflows?

Desthiobiotinylated probes enable gentle elution via competitive displacement with biotin, preserving the integrity of heat-sensitive biomolecules. For example, in RNA-protein interaction studies, desthiobiotin-streptavidin capture allows elution under mild conditions (e.g., pH 4.0 with excess biotin), minimizing background noise from nonspecific binding .

Q. What analytical methods validate the successful conjugation of desthiobiotin to target molecules?

Mass spectrometry (e.g., MALDI-TOF/TOF-MS) confirms conjugation by detecting mass shifts corresponding to desthiobiotin’s molecular weight (~244 Da). SDS-PAGE with streptavidin-horseradish peroxidase (HRP) staining further verifies binding specificity. Cross-validation with orthogonal techniques like ribonuclease protection assays ensures reliability .

Advanced Research Questions

Q. How do researchers address nonspecific binding of desthiobiotin to non-target proteins in chemoproteomic studies?

Nonspecific interactions may arise due to residual affinity between desthiobiotin and streptavidin mutants. To mitigate this, use engineered streptavidin variants (e.g., S52G/T90S/W108V/L110T) with optimized binding pockets for desthiobiotin. Additionally, include negative controls with untagged probes and validate hits via dose-dependent competition assays .

Q. What experimental parameters are critical for reversible nanoscale assembly using desthiobiotin-biotin systems?

Key factors include:

- Spacing : Ensure ≥2 nm between desthiobiotin and biotin modifications to avoid steric hindrance during streptavidin binding .

- Elution conditions : Use 5–10 mM biotin in PBS (pH 7.4) at 4°C overnight for >90% dissociation efficiency .

- Reversibility : Confirm post-elution availability of desthiobiotin sites via atomic force microscopy (AFM) or fluorescence recovery assays .

Q. How do researchers reconcile contradictory data on desthiobiotin’s utility in chemoproteomic probes?

Discrepancies often stem from differences in probe design (e.g., linker length, isotope coding) or enrichment protocols. For example, desthiobiotin-GTP probes require stringent wash buffers (e.g., 0.1% SDS in PBS) to reduce background, whereas shorter linkers may increase nonspecific binding. Cross-referencing datasets from multiple labs (e.g., Vinogradova et al., 2020; Yang et al., 2022) and using standardized protocols improve reproducibility .

Q. What strategies enhance the specificity of desthiobiotin-based chemoproteomic profiling of GTP-binding proteins?

- Isotope coding : Incorporate γ-aminobutyric acid (GABA) linkers with heavy/light isotopes to distinguish true targets from contaminants .

- Competitive elution gradients : Stepwise increases in biotin concentration (0.1–10 mM) isolate high-affinity binders .

- Structural validation : Pair with X-ray crystallography or molecular docking to confirm binding poses at GTPase active sites .

Methodological Considerations

Q. How should researchers design a PICOT framework for studies involving desthiobiotin?

- Population (P) : Target biomolecules (e.g., GTPases, RNA-protein complexes).

- Intervention (I) : Desthiobiotinylation method (e.g., chemoenzymatic tagging, click chemistry).

- Comparison (C) : Biotin-based workflows or negative controls.

- Outcome (O) : Binding affinity, elution efficiency, or complex purity.

- Time (T) : Duration of capture/elution cycles (e.g., 2 hr vs. overnight). This framework ensures alignment with feasibility and relevance criteria .

Q. What are common pitfalls in desthiobiotin-based experiments, and how can they be avoided?

- Incomplete elution : Optimize biotin concentration (≥5 mM) and incubation time (≥12 hr) .

- Probe degradation : Store desthiobiotin-GTP probes at −80°C in aliquots to prevent hydrolysis .

- Streptavidin batch variability : Pre-screen streptavidin beads via SDS-PAGE for intact tetrameric structure .

Data Analysis and Validation

Q. How can researchers statistically validate desthiobiotin-based proteomic datasets?

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) and require ≥2 unique peptides per protein. Use tools like MaxQuant or Proteome Discoverer with desthiobiotin-specific modifications (e.g., +244.11 Da) in search parameters. Cross-validate with CRISPR knockouts or siRNA silencing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.